REACTION_CXSMILES
|
[CH2:1]([NH2:4])[C:2]#[CH:3].Br[CH:6]([CH3:11])[C:7]([O:9][CH3:10])=[O:8].C(=O)(O)[O-].[Na+]>O>[CH2:1]([NH:4][CH:6]([CH3:11])[C:7]([O:9][CH3:10])=[O:8])[C:2]#[CH:3] |f:2.3|
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(C#C)N
|
Name
|
|
Quantity
|
78.8 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)C
|
Name
|
|
Quantity
|
39.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250 ml round bottom flask are placed
|
Type
|
TEMPERATURE
|
Details
|
It is cooled
|
Type
|
EXTRACTION
|
Details
|
Extraction with ether
|
Type
|
CUSTOM
|
Details
|
provides 45 g of crude product which
|
Type
|
DISTILLATION
|
Details
|
is further purified by vacuum distillation (94°-95°/3 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)NC(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |